3-butylbicyclo[1.1.1]pentane-1-carboxylic acid
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Overview
Description
3-butylbicyclo[1.1.1]pentane-1-carboxylic acid: is a bicyclic compound characterized by a unique structure that includes a butyl group attached to a bicyclo[111]pentane core with a carboxylic acid functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-butylbicyclo[1.1.1]pentane-1-carboxylic acid typically involves the use of [1.1.1]propellane as a key intermediate. One common method includes the following steps:
Preparation of [1.1.1]propellane: This is achieved through a series of reactions starting from simple hydrocarbons.
Functionalization: The [1.1.1]propellane is then functionalized to introduce the butyl group and the carboxylic acid group. This can be done using various reagents and catalysts under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and use of efficient catalysts, would apply.
Chemical Reactions Analysis
Types of Reactions
3-butylbicyclo[1.1.1]pentane-1-carboxylic acid can undergo several types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form various derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The butyl group or the carboxylic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, often in the presence of catalysts or under specific conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylates or other oxidized derivatives, while reduction may produce alcohols or other reduced forms.
Scientific Research Applications
3-butylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and compounds.
Biology: Its unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the synthesis of specialized chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-butylbicyclo[1.1.1]pentane-1-carboxylic acid depends on its specific application. In general, its effects are mediated through interactions with molecular targets such as enzymes or receptors. The bicyclic structure provides rigidity, which can influence binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and other interactions, further modulating its activity.
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butylbicyclo[1.1.1]pentane-1-carboxylic acid
- 3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid
- 3-(methoxycarbonyl)bicyclo[1.1.1]pentane-1-carboxylic acid
Comparison
3-butylbicyclo[1.1.1]pentane-1-carboxylic acid is unique due to the presence of the butyl group, which can influence its physical and chemical properties compared to other similar compounds. For example, the tert-butyl derivative may have different steric effects, while the phenyl derivative may exhibit different electronic properties. The methoxycarbonyl derivative introduces an ester group, which can alter reactivity and solubility.
Properties
CAS No. |
137335-36-5 |
---|---|
Molecular Formula |
C10H16O2 |
Molecular Weight |
168.2 |
Purity |
0 |
Origin of Product |
United States |
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